4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
CAS No.: 19837-74-2
Cat. No.: VC20750628
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19837-74-2 |
|---|---|
| Molecular Formula | C13H14N2O3S |
| Molecular Weight | 278.33 g/mol |
| IUPAC Name | 4-amino-N-(4-methoxyphenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C13H14N2O3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,14H2,1H3 |
| Standard InChI Key | PKCILPHWDZXVQT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
| Canonical SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Introduction
Chemical Structure and Properties
Structural Features
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide consists of two phenyl rings connected through a sulfonamide linkage. The compound contains several key functional groups:
-
A sulfonamide group (-SO2NH-) connecting the two aromatic rings
-
A primary amino group (-NH2) at the para position of one phenyl ring
-
A methoxy group (-OCH3) at the para position of the second phenyl ring
The molecule's structure provides multiple sites for hydrogen bonding interactions through the sulfonamide nitrogen, the primary amino group, and the oxygen atoms. These structural features contribute to the compound's potential biological activity and its physical properties.
Physical and Chemical Properties
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide presents as a solid at room temperature with specific physical properties that influence its handling and applications. Table 1 summarizes the key physicochemical properties of this compound.
Table 1: Physicochemical Properties of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
The predicted pKa value of 9.50±0.10 indicates the compound's acid-base behavior, which influences its solubility in different pH environments and potential interactions with biological targets . The relatively high melting point (195-197 °C) suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding between the amino and sulfonamide groups .
Synthesis Methods
Related Synthetic Methodologies
Search result describes the synthesis of N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives, which share structural similarities with our compound of interest. The synthesis involved:
-
Condensation of benzenesulfochlorine with 4-aminobenzoic acid
-
Esterification of the resulting acid
-
Conversion of the ester to a hydrazide
Search result discusses the synthesis of various benzenesulfonamide derivatives, including:
-
Preparation of diethyl 4-aminophenylsulfonylcarbonimidodithioate from 4-aminobenzene-1-sulfonamide
-
Reaction with acrylic acid to form N-substituted-β-alanine derivatives
-
Various subsequent transformations to introduce different functional groups
These synthetic approaches could potentially be adapted for the synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, with appropriate modifications to introduce the required functional groups at the correct positions.
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of sulfonamide compounds often depends on their specific structural features. In the case of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide:
-
The sulfonamide group (SO2NH) is critical for interaction with target enzymes, particularly for binding to the zinc ion in carbonic anhydrases
-
The amino group (-NH2) can participate in hydrogen bonding with target proteins
-
The methoxy group (-OCH3) may influence the compound's lipophilicity and electronic properties, potentially affecting its pharmacokinetic profile and target interactions
Search result indicates that in studies of related compounds, "4-substituted diazobenzenesulfonamides were more potent CA binders than N-aryl-β-alanine derivatives," suggesting that the nature and position of substituents on the benzenesulfonamide scaffold significantly influence binding affinity .
| Supplier | Location | Product Identifier | Purity (if specified) |
|---|---|---|---|
| Amadis Chemical Company Limited | China | Not specified | Not specified |
| Carbosynth | United Kingdom | Not specified | Not specified |
| Clearsynth Labs Limited | India | Not specified | Not specified |
| J & K SCIENTIFIC LTD. | China | Not specified | Not specified |
| Not specified | Not specified | 10-F014162 | 95.0% |
| Not specified | Not specified | 3D-FA112083 | Min. 95% |
| Not specified | Not specified | IN-DA002BHA | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume